Paprotrain -

Paprotrain

Catalog Number: EVT-254253
CAS Number:
Molecular Formula: C16H11N3
Molecular Weight: 245.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paprotrain is a synthetically derived small molecule belonging to the class of kinesin inhibitors. [, ] It plays a crucial role in scientific research as a valuable tool for studying the function of MKLP-2, a motor protein essential for cell division (cytokinesis). [, ] Paprotrain specifically targets and inhibits the activity of MKLP-2, disrupting its function in cell division. [, ] This selective inhibition has made paprotrain an invaluable tool for investigating the role of MKLP-2 in various cellular processes, including cytokinesis, cell proliferation, and cancer cell growth. [, , , , , ]

Future Directions
  • Development of more potent and selective MKLP-2 inhibitors: Ongoing efforts focus on optimizing the structure of paprotrain analogues to improve their potency, selectivity, and pharmacokinetic properties. [, , ]
  • Investigation of MKLP-2 as a therapeutic target for various diseases: The promising anti-cancer activity of paprotrain warrants further investigation of MKLP-2 as a therapeutic target for cancer and potentially other diseases. [, , ]
  • Elucidation of the precise molecular mechanisms of MKLP-2 function: Paprotrain serves as a valuable tool to further dissect the complex roles of MKLP-2 in various cellular processes, including cytokinesis, cell proliferation, and oocyte maturation. [, , , ]

(Z)-2-(1H-indol-3-yl)-3-(pyridin-3-yl)acrylonitrile

    Compound Description: This compound is the chemical name for Paprotrain itself. [] It was discovered through a high-throughput screening of 8900 small molecules for inhibition against the ATPase activity of MKLP-2. [] Paprotrain is a reversible, ATP-uncompetitive (Ki = 3.4 ± 0.1 mM), and microtubule-noncompetitive inhibitor (Ki = 1.6 ± 0.1 mM). [] It demonstrates specificity for MKLP-2 without inhibiting other members of the kinesin superfamily. []

BKS0349

    Compound Description: BKS0349 is a potent Paprotrain analog with a 10-fold increase in potency against MKLP-2 compared to the original compound. [] It exhibits a restricted specificity profile across a wider range of kinases. [] BKS0349 demonstrates high cytotoxicity towards a variety of human cancer cell lines (IC50 ranging from 10 to 70 nM) while displaying minimal toxicity towards normal human cells like PBMCs and primary hepatocytes (IC50 > 50 µM). [] In vivo, BKS0349 is well-tolerated in mice with repeated intravenous administration and shows promising antitumor activity against several human cancer cell models, including those resistant to standard treatments. [] BKS0349 induces Golgi scattering, mitotic arrest, and ultimately cell death in both in vitro and in vivo studies. []

    Relevance: BKS0349 is a direct derivative of Paprotrain designed to improve potency and selectivity for MKLP-2. Its enhanced pharmacological profile makes it a promising candidate for further development as an anticancer agent. []

Dimethylenastron

    Compound Description: Dimethylenastron is a known small-molecule inhibitor of the mitotic kinesin Eg5. []

    Relevance: While structurally unrelated to Paprotrain, Dimethylenastron serves as a comparative example of a mitotic kinesin inhibitor that targets Eg5, another crucial player in angiogenesis, similar to MKLP-2, the target of Paprotrain. [] This comparison highlights the potential of targeting mitotic kinesins like MKLP-2 and Eg5 for anti-angiogenic therapies.

Ispinesib Mesylate

    Compound Description: Ispinesib Mesylate, similar to Dimethylenastron, is a small-molecule inhibitor targeting the mitotic kinesin Eg5. []

    Relevance: Similar to Dimethylenastron, Ispinesib Mesylate offers a comparison point as an inhibitor of Eg5, showcasing an alternative approach to targeting angiogenesis compared to Paprotrain's inhibition of MKLP-2. [] This highlights the broader context of mitotic kinesins as potential targets in anti-angiogenic strategies.

Cabergoline

    Compound Description: Cabergoline is a known medication used to treat hyperprolactinemia by acting as a dopamine agonist. [] In the context of endometriosis research, Cabergoline serves as a positive control for reducing endometriotic lesion size. []

    Relevance: Though structurally and functionally unrelated to Paprotrain, Cabergoline serves as a benchmark for comparing the efficacy of BKS0349, a potent Paprotrain analog, in reducing endometriotic lesions. [] This comparison underscores the potential of MKLP-2 inhibition as a novel therapeutic strategy for endometriosis.

Source and Classification

Paprotrain was developed as part of a series of MKLP-2 inhibitors aimed at targeting cell division processes, particularly in cancer therapy. The compound's classification as an antimitotic agent positions it within the broader context of cancer treatment strategies that focus on disrupting mitosis to inhibit tumor growth .

Synthesis Analysis

The synthesis of Paprotrain has been detailed in various studies, emphasizing its structure-activity relationship (SAR). The initial identification of Paprotrain involved the exploration of indole derivatives, which are known for their biological activity. The synthesis typically includes the following steps:

  1. Starting Materials: Indole derivatives are often used as the base structure.
  2. Reactions: Key reactions may include cyclization and functional group modifications to enhance potency and selectivity for MKLP-2.
  3. Characterization: The final product is characterized using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity (≥99%) and confirm structural integrity .

The synthesis parameters are crucial for optimizing yield and activity, with careful attention paid to reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Paprotrain features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure can be represented using its SMILES notation: N#C/C(C3=CNC2=CC=CC=C23)=C\C1=CN=CC=C1, which indicates the presence of an indole ring and various substituents that influence its interaction with MKLP-2.

Structural Features

  • Indole Core: This bicyclic structure is essential for the compound's biological activity.
  • Functional Groups: The presence of nitrile and other substituents plays a critical role in binding affinity to MKLP-2.

The molecular interactions between Paprotrain and MKLP-2 have been analyzed using computational modeling, revealing insights into binding sites and conformational dynamics that facilitate inhibition .

Chemical Reactions Analysis

Paprotrain participates in several chemical reactions primarily focused on inhibiting the ATPase activity of MKLP-2. The primary reaction pathway involves:

  1. Binding to MKLP-2: Paprotrain competes with ATP for binding sites on MKLP-2.
  2. Inhibition Mechanism: By binding to the ATPase region, it prevents the necessary conformational changes required for microtubule interactions during cell division.

This mechanism is critical in studies exploring its potential as a therapeutic agent in cancer treatment where disruption of mitosis is desired .

Mechanism of Action

The mechanism of action for Paprotrain involves its role as an inhibitor of MKLP-2 during cytokinesis—a critical phase in cell division. By inhibiting MKLP-2:

  1. Disruption of Cytokinesis: Cells treated with Paprotrain exhibit binucleation due to failed cytokinesis.
  2. Selectivity: Paprotrain shows high selectivity for MKLP-2 over other kinesins, minimizing off-target effects which is advantageous in therapeutic applications.

Experimental data indicate that this inhibition leads to significant anti-proliferative effects in various cancer cell lines, highlighting its potential utility in cancer therapies targeting mitotic processes .

Physical and Chemical Properties Analysis

Paprotrain possesses distinct physical and chemical properties that are relevant for its application in laboratory research:

  • Appearance: Typically presented as a solid compound.
  • Solubility: It is soluble in common organic solvents which facilitates its use in biochemical assays.
  • Stability: Recommended storage at +4°C to maintain integrity over time.

These properties are essential for ensuring effective application in experimental settings, particularly in assays evaluating its biological efficacy against cancer cells .

Applications

Paprotrain's primary applications lie within cancer research, particularly in studies focusing on:

  1. Cancer Therapeutics: As an MKLP-2 inhibitor, it serves as a potential candidate for developing new cancer treatments targeting cell division.
  2. Biochemical Research: Utilized in assays to study the role of kinesins in cellular processes and their implications in cancer biology.
  3. Drug Development: Its selective inhibition profile makes it a valuable tool for understanding the mechanistic roles of kinesins in mitosis and exploring further analogs with enhanced potency .
Introduction to Paprotrain as a Multifaceted Pharmacological Agent

Historical Discovery and Structural Evolution of Paprotrain

Paprotrain (CAS 57046-73-8) emerged as a pioneering chemical probe in 2010 through targeted screening efforts aimed at identifying inhibitors of mitotic kinesins. Initial studies identified it as the first selective inhibitor of mitotic kinesin-like protein 2 (MKLP-2/KIF20A), a crucial regulator of cytokinesis [5] [6]. The compound's core structure features an unusual (Z)-2-(1H-indol-3-yl)-3-(pyridin-3-yl)acrylonitrile architecture, characterized by an indole ring linked via an acrylonitrile bridge to a pyridine moiety. This configuration creates a planar, extended conformation essential for its biological activity [1] [10].

Table 1: Key Molecular Features of Paprotrain

PropertyValueSignificance
Molecular FormulaC₁₆H₁₁N₃Defines elemental composition
Molecular Weight245.28 g/molImpacts bioavailability
CAS Number57046-73-8Unique chemical identifier
Configuration(Z)-isomerCritical for target binding
Solubility (DMSO)≥100 mg/mL (407.70 mM)Suitable for in vitro assays

Systematic structure-activity relationship (SAR) investigations delimited the molecule into five critical regions: the pyridine ring (Region A), indole system (Region B), conjugated double bond bridge (Region C), nitrile function (Region D), and the double bond substituent (Region E) [5] [6]. Early SAR analysis established three non-negotiable structural requirements: (1) preservation of the indole ring, (2) specific positioning of the nitrogen atom within the pyridine ring, and (3) maintenance of the (Z)-configuration across the double bond. Modifications such as pyridine-to-phenyl substitution or saturation of the central double bond consistently yielded analogs with diminished potency against MKLP-2 [6].

A breakthrough emerged with the development of analog 9a, featuring a meta-substituted phenyl ring replacing the pyridine moiety. This derivative demonstrated enhanced MKLP-2 inhibitory activity (IC₅₀ = 0.92 µM) compared to the parent Paprotrain (IC₅₀ = 1.35 µM) and significantly improved anti-proliferative effects across ten cancer cell lines, including K562 leukemia cells (GI₅₀ = 21.6 µM for Paprotrain vs. 8.3 µM for 9a) [6]. Crucially, this analog retained selectivity for MKLP-2 over other kinesins and did not disrupt microtubule dynamics, validating targeted optimization within this chemical series.

Table 2: Key Structural Modifications and Biological Impact

Region ModifiedModification TypeBiological Outcome
Pyridine ring (A)Replacement with phenylEnhanced potency (e.g., compound 9a)
Double bond (C)Saturation to single bondComplete loss of activity
Indole nitrogenAlkylationReduced MKLP-2 affinity
Nitrile group (D)Conversion to carboxylic acidDecreased inhibitory potency

The structural evolution of Paprotrain exemplifies rational chemical optimization driven by rigorous SAR studies. The preservation of its core pharmacophore across generations underscores the molecule's precision in targeting MKLP-2's unique structural features, including its open nucleotide-binding site and extensive L6 loop insertion [2] [8].

Dual Targeting in Kinase and Kinesin Inhibition: Conceptual Frameworks

Paprotrain exhibits a distinctive dual inhibitory profile, simultaneously targeting a kinesin motor protein and a kinase through mechanistically distinct pathways. Biochemical characterization established it as a cell-permeable inhibitor of MKLP-2, inhibiting its ATPase activity with an IC₅₀ of 1.35 µM and binding affinity (Kᵢ) of 3.36 µM [1] [4] [7]. Inhibition kinetics revealed an uncompetitive mechanism with respect to ATP and non-competitive inhibition toward microtubules, indicating binding to a distinct allosteric site rather than the canonical nucleotide pocket [5]. This specificity is particularly remarkable given the conservation of kinesin motor domains, suggesting exploitation of structural peculiarities in MKLP-2, such as its solvent-exposed nucleotide-binding site and the extensive L6 loop insertion [2] [8].

Concurrently, Paprotrain demonstrates moderate activity against dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with an IC₅₀ of 5.5 µM [1] [4]. This kinase inhibition occurs through an orthogonal mechanism distinct from its kinesin interference. Screening against a panel of central nervous system kinases confirmed specificity, with no significant activity (IC₅₀ >10 µM) against cyclin-dependent kinase 5 (CDK5) or glycogen synthase kinase 3 (GSK3) [1] [7]. This dual targeting positions Paprotrain uniquely at the interface of cytoskeletal dynamics and signaling pathways.

Table 3: Comparative Inhibition Profiles of Paprotrain

Target ProteinFamilyIC₅₀ (μM)Biological Function
MKLP-2/KIF20AKinesin-61.35Cytokinesis, CPC translocation
DYRK1AKinase5.5Neuronal development, cell cycle control
CDK5Kinase>10Neuronal function, cell migration
GSK3Kinase>10Glycogen metabolism, Wnt signaling

The biological consequences of this dual inhibition manifest differently across cellular contexts:

  • Cytokinesis Disruption: Paprotrain treatment (100-200 µM) induces cytokinetic failure in mitotic cells, resulting in binucleated or multinucleated phenotypes due to impaired translocation of the chromosomal passenger complex (CPC) to the spindle midzone [3] [5] [6]. This effect is reversible upon washout, confirming specific pharmacological targeting rather than generalized toxicity [3].
  • Meiotic Arrest: In oocyte maturation models, Paprotrain exposure (200 µM) specifically blocks polar body extrusion by arresting oocytes at metaphase I or telophase I stages without disrupting spindle architecture or chromosome alignment [3]. This phenotype aligns with MKLP-2's role in mediating microtubule-dependent processes during asymmetric meiotic division.
  • Transcriptional Modulation: Through DYRK1A inhibition, Paprotrain potentially influences nuclear signaling pathways, including those regulating cell cycle progression and differentiation, though this aspect remains less characterized than its cytoskeletal effects [1] [7].

The conceptual framework of dual targeting offers unique advantages: simultaneous disruption of physically connected but enzymatically distinct pathways (cytoskeletal dynamics and phosphorylation signaling) could yield synergistic anti-proliferative effects. However, this polypharmacology complicates mechanistic deconvolution, as observed in cancer cell line screenings where Paprotrain exhibited variable GI₅₀ values (>50 μM in most solid tumor lines but 21.6 μM in K562 leukemia cells) [1] [6]. This differential sensitivity likely reflects tissue-specific dependencies on MKLP-2 functions or variable DYRK1A pathway activation.

Structural analyses illuminate potential mechanistic bases for this dual targeting. MKLP-2's unusually open nucleotide-binding site may accommodate Paprotrain's extended planar structure differently than conventional kinesins [2] [8]. Meanwhile, the compound's nitrile group and hydrogen-bonding features may engage conserved residues in DYRK1A's kinase domain. Nevertheless, the precise structural determinants enabling this selective polypharmacology warrant further biophysical characterization, particularly through co-crystallization studies with both target proteins.

Table 4: Documented Cellular Effects of Paprotrain Treatment

Cellular SystemConcentrationPrimary EffectMolecular Consequence
Cancer cell lines21.6->50 µMGrowth inhibition (cell-type dependent)Cytokinesis failure, multinucleation
Mouse oocytes100-200 µMMetaphase I/Telophase I arrestPolar body extrusion failure
Porcine oocytesNot specifiedEarly MI stage arrestDecreased ATI/MII progression
CPC localizationNot specifiedDisrupted Aurora B translocationImpaired abscission signaling

The dual-targeting profile of Paprotrain provides a chemical blueprint for developing next-generation inhibitors against diseases exhibiting co-dependency on KIF20A and DYRK1A pathways, particularly cancers characterized by MKLP-2 overexpression (e.g., pancreatic, breast, and bladder carcinomas) [5] [8]. Future optimization should focus on balancing potency against both targets while minimizing off-target interactions, potentially through prodrug strategies or nanotechnology-enabled delivery to exploit the enhanced permeability and retention effect in tumors.

Properties

Product Name

Paprotrain

IUPAC Name

(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+

InChI Key

YMYYQRZCCKBFBE-MDWZMJQESA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N

Synonyms

2-(1H-indol-3-yl)-3-(pyridin-3-yl)acrylonitrile
paprotrain

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.